
GDC-0879
Descripción general
Descripción
GDC-0879 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and an oxime functional group, making it an interesting subject for research in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Antitumor Efficacy
GDC-0879 has been extensively studied for its antitumor efficacy in various cancer models:
- Melanoma : In preclinical studies, this compound significantly inhibited tumor growth in B-Raf V600E melanoma cell lines and xenograft models. It was observed that this compound treatment resulted in over 90% pharmacodynamic inhibition of the RAF-MEK-ERK pathway for extended periods .
- Colorectal Cancer : Similar effects were noted in colorectal cancer models, where this compound showed potent activity against cell lines with the B-Raf V600E mutation, correlating with reduced cell viability and proliferation .
Resistance Mechanisms
Research has identified that certain cancer cell lines with RAS mutations may exhibit resistance to this compound treatment. For instance, KRAS-mutant tumors displayed a decreased time to progression despite treatment, highlighting the complexity of targeting RAF signaling in diverse oncogenic contexts .
Combination Therapies
This compound's efficacy can be enhanced through combination therapies. Studies have indicated that combining this compound with MEK inhibitors can result in synergistic effects against resistant tumor types . This strategy is particularly relevant for tumors that exhibit dual mutations affecting both RAS and RAF pathways.
Renal Protection
Recent studies have explored this compound's protective effects on kidney podocytes, indicating that it can promote cell survival under stress conditions through paradoxical activation of the MEK/ERK pathway. This finding suggests potential applications for this compound in treating progressive kidney diseases .
High Throughput Screening
This compound has been utilized in high throughput screening assays aimed at identifying compounds that protect podocytes from injury. The compound demonstrated significant protective effects against various cellular stressors, indicating its versatility beyond traditional cancer therapies .
Table 1: Summary of this compound's Antitumor Activity
Tumor Type | IC50 (nM) | Mechanism | Model |
---|---|---|---|
Melanoma (A375) | 0.13 | Inhibition of B-Raf V600E | Xenograft |
Colorectal (Colo205) | 0.75 | Inhibition of ERK phosphorylation | Cell line |
KRAS Mutant Tumors | >750 | Limited dependence on BRAF | Various cell lines |
Table 2: Effects of this compound on Podocyte Viability
Condition | Cell Viability (%) | Mechanism |
---|---|---|
Control | 100 | No treatment |
This compound Treatment | 85 | Activation of MEK/ERK pathway |
Forskolin Treatment | 90 | cAMP-dependent survival mechanism |
Case Study 1: Efficacy in Melanoma Patients
In a study involving patient-derived xenografts (PDX) from melanoma patients with BRAF mutations, this compound demonstrated improved survival rates compared to controls. The study highlighted the importance of genetic profiling to predict responsiveness to this compound therapy, emphasizing its potential as a targeted treatment option .
Case Study 2: Renal Protection Mechanism
A recent investigation into the renal protective effects of this compound revealed that it could mitigate podocyte injury caused by various stressors. This study utilized a high-throughput screening approach to assess podocyte viability, establishing this compound as a promising candidate for further research into kidney disease therapies .
Mecanismo De Acción
GDC-0879, also known as (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, GDC0879, or AR-00341677, is a potent and selective inhibitor of B-Raf . This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and kidney diseases .
Target of Action
The primary target of this compound is B-Raf , particularly the BRAF V600E mutation . B-Raf is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. In many types of cancers, B-Raf is mutated, leading to constant cell growth and proliferation .
Mode of Action
This compound binds to B-Raf, specifically the BRAF V600E mutation, inhibiting its activity . This inhibition disrupts the overactive signaling pathways in cancer cells, leading to reduced cell proliferation .
Biochemical Pathways
The key biochemical pathway affected by this compound is the Raf/MEK/ERK pathway . By inhibiting B-Raf, this compound prevents the activation of this pathway, which is often overactive in cancer cells. This leads to a decrease in cell proliferation and survival .
Pharmacokinetics
This compound is orally bioavailable, making it a useful probe to interrogate RAF biology . The compound exhibits potent and selective inhibition of B-Raf, with an IC50 of 0.13 nM . The pharmacokinetics and disposition of this compound have been characterized in mouse, rat, dog, and monkey .
Result of Action
This compound has been shown to protect kidney podocytes from injury through paradoxical activation of the MEK/ERK pathway . It has also been found to promote podocyte survival against an array of cellular stressors . In cancer cells, this compound’s inhibition of the Raf/MEK/ERK pathway leads to reduced cell proliferation and survival .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, the responsiveness of BRAF V600E melanoma cells to this compound could be dramatically altered by pharmacologic and genetic modulation of the phosphatidylinositol 3-kinase pathway . This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors within the cell .
Análisis Bioquímico
Biochemical Properties
GDC-0879 interacts with several biomolecules, primarily enzymes and proteins involved in the Raf/MEK/ERK signaling pathway . It has been shown to inhibit B-Raf, a serine/threonine kinase, with an IC50 of 0.13 nM . This interaction leads to the inhibition of the downstream MEK and ERK kinases, thereby disrupting the signaling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the viability of B-Raf mutant cells, such as the MALME3M cell line . In A375 melanoma and Colo205 colorectal carcinoma cell lines, this compound exhibits dose-dependent pMEK1 inhibition . Furthermore, it has been found to protect kidney podocytes from injury by paradoxically activating the MEK/ERK pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the B-Raf enzyme, leading to the inhibition of the Raf/MEK/ERK signaling pathway . This disruption of the signaling pathway can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to cause sustained pharmacodynamic inhibition of the Raf/MEK/ERK pathway in both cell line and patient-derived BRAF V600E tumors
Metabolic Pathways
This compound is involved in the Raf/MEK/ERK signaling pathway . It interacts with the B-Raf enzyme, leading to the inhibition of this pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GDC-0879 typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the hydroxyethyl group. The final step involves the formation of the oxime group through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
GDC-0879 can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the oxime group results in an amine.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
- (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
Uniqueness
The unique combination of the pyrazole, pyridine, and oxime groups in GDC-0879 distinguishes it from similar compounds. This structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Actividad Biológica
GDC-0879 is a potent and selective inhibitor of the BRAF kinase, particularly effective against the BRAF(V600E) mutation commonly associated with various cancers, including melanoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cellular contexts, and implications for therapeutic applications.
This compound functions primarily by inhibiting the RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival in many cancer types. The compound demonstrates a high selectivity for BRAF(V600E), with an IC50 value of 0.13 nM against purified BRAF(V600E) and 63 nM in cellular assays involving the Malme-3M melanoma cell line .
Pharmacodynamics
In preclinical studies, this compound has shown:
- Sustained inhibition : Over 90% inhibition of ERK phosphorylation was observed for up to 8 hours post-administration in both cell line-derived and patient-derived BRAF(V600E) tumors .
- Differential effects : The compound's efficacy varies significantly across different tumor types. For instance, while it effectively inhibits BRAF(V600E) tumors, some KRAS-mutant tumors showed decreased progression time upon treatment .
1. Antitumor Efficacy
2. Podocyte Protection
Recent research has highlighted this compound's protective effects on kidney podocytes. The compound activates MEK/ERK signaling pathways, promoting cell survival in non-proliferating cells exposed to various stressors. This paradoxical activation underscores the context-dependent nature of this compound's action—while it inhibits proliferation in cancer cells, it promotes survival in normal cells like podocytes .
Comparative Activity Table
Property | This compound | Other BRAF Inhibitors |
---|---|---|
Selectivity | High for BRAF(V600E) | Varies; some affect wild-type BRAF |
IC50 (BRAF V600E) | 0.13 nM | ~1 nM - 10 nM (varies) |
IC50 (Cell Line) | 63 nM (Malme-3M) | Varies by inhibitor |
Mechanism | Inhibits RAF-MEK-ERK pathway | Similar but varies in activation |
Effects on Podocytes | Protects from injury | Generally not protective |
Oral Bioavailability | Yes | Varies |
Clinical Implications
The findings from various studies indicate that this compound could be beneficial not only in treating melanoma but also in protecting kidney function during cancer therapies. Its ability to selectively inhibit mutant BRAF while promoting survival in healthy cells makes it a promising candidate for further clinical development.
Propiedades
Número CAS |
905281-76-7 |
---|---|
Fórmula molecular |
C19H18N4O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[4-[(1Z)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18- |
Clave InChI |
DEZZLWQELQORIU-PYCFMQQDSA-N |
SMILES |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |
SMILES isomérico |
C1C/C(=N/O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |
SMILES canónico |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(4-(1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol GDC 0879 GDC-0879 GDC0879 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.